2-辛基吡啶

描述

Synthesis Analysis

2-Octylpyridine is used as a chromatographic stationary phase in liquid chromatography . It has been immobilized on silica particles, and the chemical treatment of peroxide has been found to be an effective method for immobilization .Molecular Structure Analysis

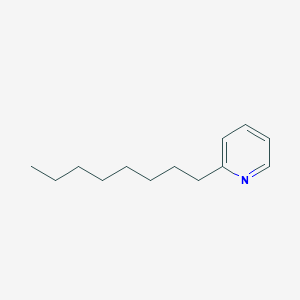

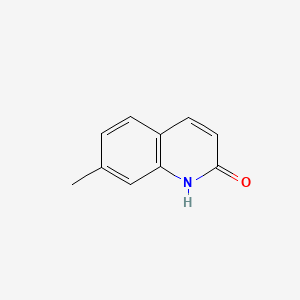

The molecular structure of 2-Octylpyridine consists of a pyridine ring attached to an octyl group . The pyridine ring in 2-Octylpyridine can provide high selectivity, as well as good efficiency, which makes it a useful stationary phase for high-performance liquid chromatography .Physical And Chemical Properties Analysis

2-Octylpyridine has a density of 0.9±0.1 g/cm3, a boiling point of 260.7±3.0 °C at 760 mmHg, and a flash point of 124.8±5.4 °C . It has a molar refractivity of 61.7±0.3 cm3, and a molar volume of 214.5±3.0 cm3 . It has 1 H bond acceptor, 0 H bond donors, and 7 freely rotating bonds .科学研究应用

Fluorescent Response in Solvents

2-Octylpyridine, when synthesized as an ionic liquid such as N-octylpyridine hydrogen sulphate ([OP]HSO4) , exhibits multifunctional fluorescent responses in different solvents. This property is utilized in the study of fluorescence spectra in water, methanol, ethanol, and acetonitrile . The fluorescence intensity of [OP]HSO4 varies with the concentration of the solvent and temperature, showcasing its potential for applications in sensing and imaging technologies.

Photobleaching Resistance

The synthesized [OP]HSO4 demonstrates excellent photobleaching resistance, retaining over 95% of its fluorescence intensity after 40 cycles of continuous scanning under maximum excitation state . This characteristic is particularly valuable for long-term fluorescence-based studies and applications in biological imaging where stable, long-lasting fluorescent markers are required.

Green Solvent Alternative

Ionic liquids derived from 2-Octylpyridine, like [OP]HSO4, are considered ‘green’ solvents due to their negligible vapor pressure compared to traditional volatile organic solvents . They offer a more environmentally friendly option for various chemical processes, including use as alternative electrolytes in lithium-ion batteries and double-layer capacitors.

Analytical Chemistry

In analytical chemistry, 2-Octylpyridine-based ionic liquids serve as highly polar capillary columns that can separate complex mixtures in gas chromatography . They are also used as mobile-phase additives in liquid chromatography, enhancing the separation of compounds based on their interactions with the stationary phase.

Synthesis of Heterocycles

Pyridine derivatives, including 2-Octylpyridine, are crucial precursors in the synthesis of many pharmacologically active heterocycles . These compounds play a significant role in the development of new medications and agrochemicals, highlighting the importance of 2-Octylpyridine in pharmaceutical research.

Functional Materials

The unique properties of pyridine derivatives make them integral components in the creation of functional materials . These materials find applications in various industries, from electronics to coatings, due to their versatility and the ability to tailor their chemical properties for specific uses.

Industrial Synthesis Intermediates

2-Octylpyridine is used in the synthesis of intermediates like N-octyl pyridine hydrogen sulphate intermediates ([OP]Br) , which are essential in the production of various industrial chemicals . These intermediates are pivotal in large-scale syntheses, contributing to the manufacturing of a wide range of products.

Development of New Class of Imidamide Derivatives

Research into N’-hydroxy-N-alkylpyridinecarboximidamides, a new class of N-substituted imidamide derivatives, involves the use of long-chain 2-Octylpyridine derivatives. These compounds have diverse potential applications, indicating the expanding scope of 2-Octylpyridine in synthetic organic chemistry .

属性

IUPAC Name |

2-octylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-2-3-4-5-6-7-10-13-11-8-9-12-14-13/h8-9,11-12H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVIYCAYGMXJBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332655 | |

| Record name | 2-Octylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33841-61-1 | |

| Record name | 2-Octylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Dichloro-2-(5-chloro-2-thienyl)imidazo[1,2-b]pyridazine](/img/structure/B1607425.png)

![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine](/img/structure/B1607426.png)

![2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile](/img/structure/B1607427.png)